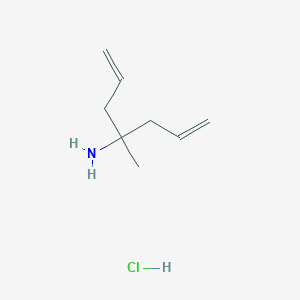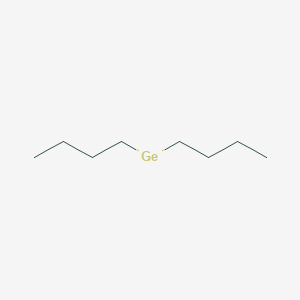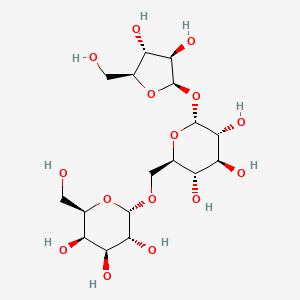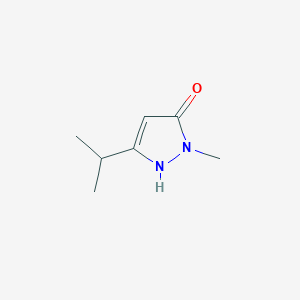
1-Allyl-1-methyl-but-3-enylamine hydrochloride
Übersicht
Beschreibung
1-Allyl-1-methyl-but-3-enylamine hydrochloride is a chemical compound with the CAS Number: 299435-71-5 . It has a molecular weight of 161.67 and a molecular formula of C8H16ClN .
Molecular Structure Analysis
The IUPAC name for this compound is 4-methyl-1,6-heptadien-4-amine hydrochloride . The InChI code for this compound is 1S/C8H15N.ClH/c1-4-6-8(3,9)7-5-2;/h4-5H,1-2,6-7,9H2,3H3;1H .Physical And Chemical Properties Analysis
The boiling point of 1-Allyl-1-methyl-but-3-enylamine hydrochloride is reported to be 61.5-63/30 Torr .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Cyclic β-Amino Alcohol Derivatives
Research by Lee, J. H., Shin, S., Kang, J., & Lee, S. G. (2007) demonstrates the use of allylic aminations in synthesizing cyclic β-amino alcohol derivatives. They employed a catalyst for the effective synthesis of various cyclic β-amino alcohol derivatives, highlighting a potential application in organic synthesis and pharmaceutical intermediates (Lee et al., 2007).
2. Lipase-Catalyzed Kinetic Resolution
Kovács, B., Megyesi, R., Forró, E., & Fülöp, F. (2017) explored lipase-catalyzed asymmetric acylation on secondary amino groups. This technique could be relevant for separating enantiomers in chiral compounds, which is crucial in the development of pharmaceuticals (Kovács et al., 2017).
3. Allylic Amine Building Blocks for Organic Synthesis
Wipf, P., Kendall, C., & Stephenson, C. R. J. (2003) reported on the use of hydrozirconation and transmetalation for creating allylic amine building blocks. These blocks are crucial for synthesizing a variety of complex organic molecules, indicating a broad application in organic chemistry and drug development (Wipf et al., 2003).
4. Palladium-Catalyzed Synthesis of Organic Compounds
Rowe, B. J., & Spilling, C. (2003) discussed the use of palladium-catalyzed reactions involving allylic compounds for the synthesis of various organic products, potentially useful in the creation of pharmaceuticals and specialty chemicals (Rowe & Spilling, 2003).
5. Synthesis of Triazolium Salts
Fletcher, J. T., Keeney, M. E., & Walz, S. E. (2010) described a method for preparing triazolium salts, which are important in various chemical reactions and could have applications in material science and as catalysts (Fletcher et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methylhepta-1,6-dien-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-4-6-8(3,9)7-5-2;/h4-5H,1-2,6-7,9H2,3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJLBDRRSHIKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(CC=C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-1-methyl-but-3-enylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Benzo[b]thiophen-6-yl)ethanone](/img/structure/B3121979.png)



![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)
![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)





![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine](/img/structure/B3122063.png)
![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/structure/B3122071.png)